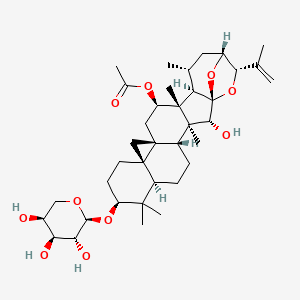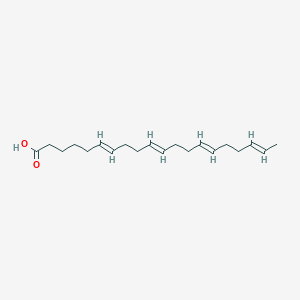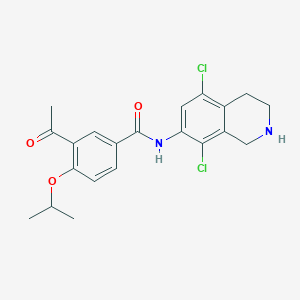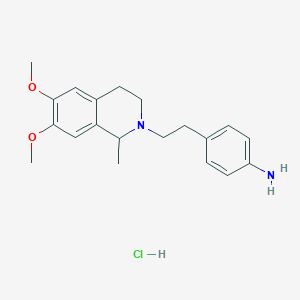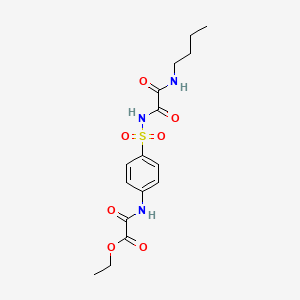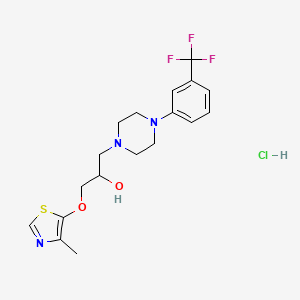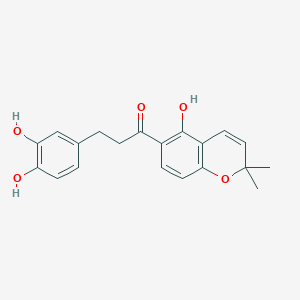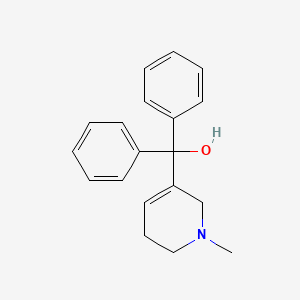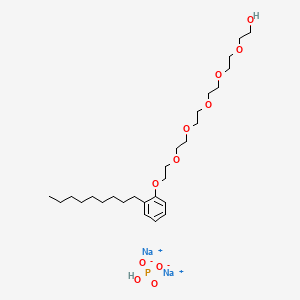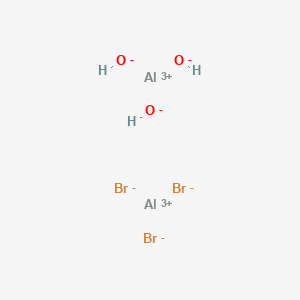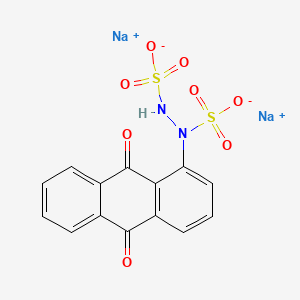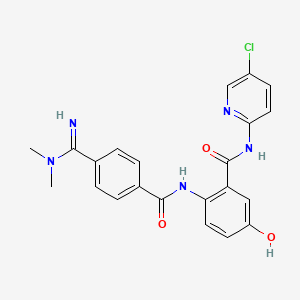
o-Desmethyl betrixaban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Desmethyl betrixaban is a metabolite of betrixaban, an oral anticoagulant drug that acts as a direct factor Xa inhibitor. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other factors. This compound is formed through the metabolic process and retains some of the pharmacological properties of its parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Desmethyl betrixaban involves several steps, starting from readily available raw materials. One common method involves the nucleophilic addition-elimination reaction of 5-methoxyisatoic anhydride with 2-amino-5-chloropyridine under the condition of potassium tert-butoxide. This reaction yields N-(5-chloro-2-pyridyl)-5-methoxyl-2-aminobenzamide. This intermediate is then reacted with cyanobenzoyl chloride to form N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxyl benzamide hydrochloride. Finally, nucleophilic addition with dimethylamine produces betrixaban, which can be further demethylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective reagents and solvents, such as 2-methyltetrahydrofuran, is common in industrial settings to reduce costs and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
o-Desmethyl betrixaban undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
o-Desmethyl betrixaban has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolic pathways of betrixaban.
Biology: It is used in biological studies to understand its effects on various biological systems.
Medicine: It is studied for its potential therapeutic effects and its role in the metabolism of betrixaban.
Industry: It is used in the pharmaceutical industry for the development of new anticoagulant drugs
Mecanismo De Acción
o-Desmethyl betrixaban exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently reduces the formation of blood clots. This mechanism is similar to that of its parent compound, betrixaban .
Comparación Con Compuestos Similares
Similar Compounds
Dabigatran: Another direct oral anticoagulant that inhibits thrombin.
Rivaroxaban: A direct factor Xa inhibitor with a similar mechanism of action.
Apixaban: Another factor Xa inhibitor used for similar indications.
Edoxaban: A factor Xa inhibitor with a different pharmacokinetic profile.
Uniqueness
o-Desmethyl betrixaban is unique due to its specific metabolic pathway and its formation as a metabolite of betrixaban. It retains some pharmacological properties of betrixaban but may have different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for studying the metabolism and effects of betrixaban .
Propiedades
Número CAS |
1616693-59-4 |
|---|---|
Fórmula molecular |
C22H20ClN5O3 |
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-hydroxybenzamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-28(2)20(24)13-3-5-14(6-4-13)21(30)26-18-9-8-16(29)11-17(18)22(31)27-19-10-7-15(23)12-25-19/h3-12,24,29H,1-2H3,(H,26,30)(H,25,27,31) |
Clave InChI |
XALQAROEPNDIFZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)NC3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


